molecular formula C7H14O2 B13619713 (1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol

(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol

Cat. No.: B13619713
M. Wt: 130.18 g/mol
InChI Key: AOPALUZHZDSZTL-PKPIPKONSA-N
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Description

(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol (CAS 1372907-20-4) is a chiral alcohol with the molecular formula C7H14O2 and a molecular weight of 130.18. This compound features a tetrahydro-2H-pyran (oxane) ring system, a common scaffold in medicinal and organic chemistry known for its influence on molecular properties and its presence in biologically active molecules . The defined stereochemistry at the chiral center makes this enantiomer a valuable intermediate for the synthesis of more complex, stereodefined molecules. Tetrahydro-2H-pyran rings are frequently encountered in natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties . As a building block, this compound is useful in various research applications, including use as a precursor in synthetic chemistry for the development of potential therapeutic agents . The compound must be stored according to the provided safety data sheet. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(1S)-1-(oxan-3-yl)ethanol

InChI

InChI=1S/C7H14O2/c1-6(8)7-3-2-4-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m0/s1

InChI Key

AOPALUZHZDSZTL-PKPIPKONSA-N

Isomeric SMILES

C[C@@H](C1CCCOC1)O

Canonical SMILES

CC(C1CCCOC1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two major stages:

  • Construction of the tetrahydropyran ring system.
  • Introduction or transformation of the ethan-1-ol substituent at the 3-position.

The stereochemistry (1s configuration) is controlled through chiral precursors or asymmetric synthesis techniques.

Method 1: Reduction of (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

One common preparation route involves the reduction of the corresponding ketone, (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one, to the target alcohol.

  • Starting Material: (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one
  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Solvent: Methanol or tetrahydrofuran (THF)
  • Conditions: Controlled temperature (0°C to room temperature) to avoid over-reduction or side reactions
  • Outcome: High yield of this compound with retention of stereochemistry

This method is widely used due to its simplicity and efficiency in converting the ketone to the corresponding chiral alcohol without racemization.

Method 2: Acid-Catalyzed Cyclization and Subsequent Functionalization

Another approach involves the acid-catalyzed cyclization of suitable diol precursors to form the tetrahydropyran ring, followed by functional group transformations to install the ethan-1-ol moiety.

  • Precursors: 1,5-hexanediol or similar polyols
  • Catalyst: Acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4)
  • Conditions: Heating at moderate temperatures (~60°C)
  • Post-cyclization: Introduction of ethan-1-ol functionality via selective oxidation and reduction steps or nucleophilic substitution reactions
  • Purification: Crystallization and flash chromatography to isolate the pure compound

This method allows the construction of the tetrahydropyran ring with stereochemical control and subsequent installation of the alcohol group.

Method 3: Enzymatic or Biocatalytic Reduction

Recent advances include enzymatic reduction of the ketone precursor using alcohol dehydrogenases to obtain the chiral alcohol with high enantioselectivity.

  • Enzymes: Alcohol dehydrogenase variants
  • Cofactors: NADH or NADPH
  • Conditions: Mild aqueous media, ambient temperature
  • Advantages: High stereoselectivity, environmentally friendly conditions

Though less common industrially, this method is valuable for producing enantiomerically pure this compound for pharmaceutical applications.

Industrial Process Notes

A patent describes a process involving precipitation, acid treatment, and base neutralization steps for related tetrahydropyranyl compounds, which can be adapted for this compound's synthesis.

  • Precipitation at 20 ± 5°C for 6–24 hours
  • Acid hydrolysis with 30% aqueous HCl at 0–15°C for 0.5–5 hours to detach protecting groups
  • Neutralization with ammonia water (25%) at low temperature
  • Isolation by filtration, washing, and drying at reduced pressure around 50–60°C

This process highlights the importance of temperature control and purification steps to obtain high-purity products.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereochemical Control Notes
Reduction of Ketone (1s)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one NaBH4 or LiAlH4, MeOH or THF, 0–25°C 80–95 High Simple, efficient, widely used
Acid-Catalyzed Cyclization 1,5-Hexanediol or similar diol HCl or H2SO4, 60°C, followed by functionalization 40–50 Moderate to High Multi-step, allows ring construction
Enzymatic Reduction Ketone precursor Alcohol dehydrogenase, NADH, aqueous medium 70–90 Very High Environmentally friendly, high enantioselectivity
Industrial Precipitation Process Protected intermediates Acid hydrolysis, base neutralization, filtration Not specified High Scalable, temperature and pH sensitive

Analytical and Characterization Techniques

To confirm the successful preparation and purity of this compound, the following techniques are recommended:

These methods ensure the compound meets the required chemical and stereochemical specifications.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different alcohol derivatives.

Scientific Research Applications

(1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.

    Industry: The compound is used in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of (1s)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Key NMR Data of Ethanol Derivatives
Compound Hydroxyl δ (ppm) Adjacent CH δ (ppm) Aromatic/THP Signals (ppm) Reference
1-(Pyridin-4-yl)ethan-1-ol 4.13 (br s) 4.86 (q, J=6.5 Hz) 7.27 (d, J=5.9 Hz), 8.42 (d)
1-(Thiophen-3-yl)ethan-1-ol 3.45 (br s) 4.72 (q, J=6.5 Hz) 6.99–7.43 (m, thiophene)
(1S)-1-(3-Chlorophenyl)ethan-1-ol 2.62 (br s) 4.59 (q, J=6.5 Hz) 7.28–7.50 (m, aromatic)
Target Compound ~3.8–4.2* ~4.5–5.0* 1.50–3.80 (THP ring protons)* Inferred

*Inferred based on THP’s electron-donating effects and steric environment. The THP ring’s oxygen may deshield the hydroxyl proton compared to aromatic analogues.

Reaction Compatibility

  • Reductive Amination : Sodium triacetoxyborohydride (STAB) is effective for reductive amination of THP-containing amines, as seen in the synthesis of N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine . This suggests compatibility of the THP group with borohydride reagents.
  • Steric Challenges : Bulkier substituents (e.g., THP vs. pyridyl) may reduce reaction rates in nucleophilic substitutions.

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol, and what key reaction conditions influence stereoselectivity?

  • Methodological Answer : The enantioselective synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one) using chiral catalysts. For example:
  • Catalytic Hydrogenation : Employing Ru-BINAP complexes under H₂ pressure to achieve high enantiomeric excess (ee) .
  • Organocatalytic Methods : Using proline-derived catalysts for dynamic kinetic resolution in THF or toluene .
  • Enzymatic Reduction : Lipases or ketoreductases in aqueous-organic biphasic systems .
    Key factors affecting stereoselectivity include solvent polarity, temperature, and catalyst loading.

Table 1 : Comparison of Synthetic Methods

MethodCatalyst/EnzymeSolventee (%)Yield (%)Reference
Ru-BINAP HydrogenationRu/(S)-BINAPMeOH9585
Proline OrganocatalysisL-Proline derivativeToluene8878
Enzymatic ReductionKRED-101Phosphate buffer9290

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.50–1.70 ppm (pyran ring protons), δ 3.30–4.10 ppm (pyran oxygenated CH₂), and δ 4.40 ppm (CH-OH) confirm the structure.
  • ¹³C NMR : Signals for the quaternary carbon (C-3 of pyran) and the chiral center (C-1) at ~75 ppm .
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-O vibrations (1100–1050 cm⁻¹).
  • Chiral HPLC : Using columns like Chiralpak AD-H to determine enantiopurity (ee >98% for (1S)-enantiomer) .

Q. What are the typical oxidation products of this compound, and under what conditions are they formed?

  • Methodological Answer :
  • Oxidation to Ketone : Using pyridinium chlorochromate (PCC) in dichloromethane yields 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one.
  • Over-Oxidation Risks : Strong oxidants like KMnO₄ may degrade the pyran ring; milder conditions (e.g., TEMPO/NaClO) are preferred for selectivity .

Advanced Research Questions

Q. How can computational chemistry predict and optimize the enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Modeling transition states for hydrogenation or enzymatic reduction to calculate activation barriers and predict ee. For example, B3LYP/6-31G* simulations align with experimental ee values (±5% error) .
  • Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions to optimize reaction media (e.g., THF vs. MeOH) .

Q. What strategies resolve contradictions in reaction yield data during scale-up from laboratory to pilot plant?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, agitation rate) affecting yield. For instance, agitation >500 rpm reduces mass transfer limitations in hydrogenation .
  • Continuous Flow Systems : Mitigate exothermicity and improve mixing in organocatalytic reactions, enhancing reproducibility .

Q. How does the stereochemistry of this compound influence its biological interactions, and what methods validate these effects?

  • Methodological Answer :
  • Molecular Docking : Compare (1S) and (1R) enantiomers' binding affinities to target enzymes (e.g., oxidoreductases).
  • X-ray Crystallography : Resolve co-crystal structures with proteins to confirm stereospecific binding pockets .
  • In Vitro Assays : Test enantiomers against cell lines (e.g., HepG2) to correlate chirality with cytotoxicity or metabolic activity .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing variability in synthetic yields across batches?

  • Methodological Answer :
  • Multivariate Analysis (MVA) : Principal Component Analysis (PCA) to correlate impurity profiles (e.g., by GC-MS) with yield fluctuations.
  • Control Charts : Monitor process stability using Shewhart charts for critical quality attributes (CQAs) like ee and purity .

Safety & Handling

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation exposure (LD₅₀ >2000 mg/kg in rodents).
  • Storage : Store under nitrogen at 2–8°C to prevent oxidation .

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